

ICG-Amine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: ICG-amine

Cat. No.: B14753710

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An in-depth exploration of the chemical properties, experimental applications, and strategic workflows of the near-infrared fluorescent probe, **ICG-amine**.

Indocyanine green (ICG) functionalized with a primary amine group (**ICG-amine**) has emerged as a valuable tool in biomedical research and drug development. Its ability to be conjugated to various biomolecules, coupled with its excellent near-infrared (NIR) fluorescence properties, makes it a powerful probe for a range of applications, from in vitro cell tracking to in vivo imaging. This technical guide provides a detailed overview of the core characteristics of **ICG-amine**, comprehensive experimental protocols for its use, and visual workflows to aid in experimental design.

Core Properties and Chemical Structure

ICG-amine is a derivative of indocyanine green, a tricarbo-cyanine dye that has been approved for clinical use. The introduction of a primary amine group allows for covalent conjugation to molecules containing carboxylic acids, activated esters (such as NHS esters), or other amine-reactive functional groups. This reactivity is the foundation of its utility in creating targeted fluorescent probes.

The fundamental chemical and physical properties of **ICG-amine** are summarized in the table below, providing a quick reference for experimental planning.

Property	Value
Molecular Formula	C ₅₁ H ₆₄ N ₄ O ₄ S
Molecular Weight	829.14 g/mol
CAS Number	1686147-55-6
Appearance	Dark green solid
Solubility	Soluble in DMSO
Excitation Wavelength	~789 nm
Emission Wavelength	~814 nm
Storage Conditions	Store at -20°C, protected from light and moisture

Experimental Protocols

The following sections provide detailed methodologies for common applications of **ICG-amine**, including protein conjugation, cell labeling for in vitro and in vivo tracking.

Protocol 1: Conjugation of ICG-Amine to a Protein (e.g., Antibody)

This protocol describes a general procedure for labeling a protein with **ICG-amine**. The optimal dye-to-protein ratio may need to be determined empirically for each specific application.

Materials:

- **ICG-amine**
- Target protein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
- Purification column (e.g., Sephadex G-25)

- Phosphate-Buffered Saline (PBS)

Procedure:

- Prepare Protein Solution:
 - Dissolve the protein in the reaction buffer to a concentration of 2-10 mg/mL.
 - Ensure the pH of the protein solution is between 8.0 and 9.0 for optimal conjugation.
- Prepare **ICG-Amine** Stock Solution:
 - Just before use, dissolve **ICG-amine** in anhydrous DMSO to a concentration of 10 mg/mL.
- Conjugation Reaction:
 - Slowly add the **ICG-amine** stock solution to the protein solution while gently vortexing. A common starting molar ratio is 10:1 (dye:protein).
 - Incubate the reaction mixture for 1-2 hours at room temperature, protected from light, with continuous stirring.
- Purification of the Conjugate:
 - Remove unconjugated **ICG-amine** by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.
 - Collect the fractions containing the fluorescently labeled protein.
- Characterization:
 - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~789 nm (for **ICG-amine**).

Protocol 2: Labeling Cells with ICG-Amine for In Vitro Tracking

This protocol outlines the steps for labeling live cells with **ICG-amine** for fluorescence microscopy studies.

Materials:

- **ICG-amine** stock solution (as prepared in Protocol 1)
- Cultured cells
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS)
- Fluorescence microscope with appropriate NIR filters

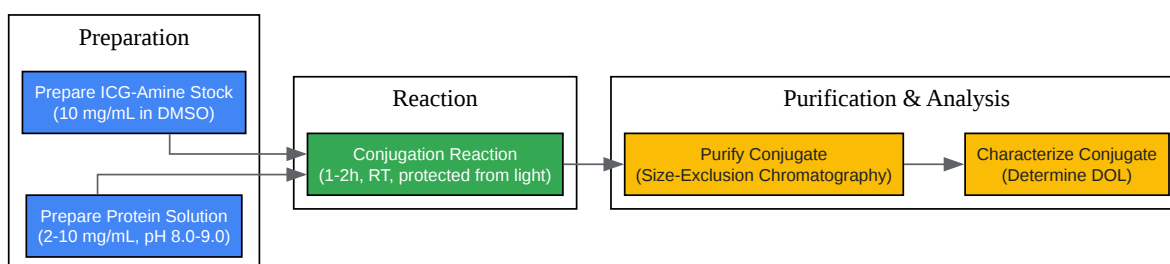
Procedure:

- Cell Preparation:
 - Plate cells in a suitable culture vessel (e.g., glass-bottom dish) and allow them to adhere overnight.
- Labeling Solution Preparation:
 - Dilute the **ICG-amine** stock solution in serum-free culture medium to a final concentration of 1-10 µg/mL. The optimal concentration should be determined experimentally to minimize cytotoxicity.
- Cell Labeling:
 - Remove the culture medium from the cells and wash once with PBS.
 - Add the **ICG-amine** labeling solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
- Washing:

- Remove the labeling solution and wash the cells three times with PBS to remove any unbound dye.
- Imaging:
 - Add fresh complete culture medium to the cells.
 - Visualize the labeled cells using a fluorescence microscope equipped with NIR excitation and emission filters.

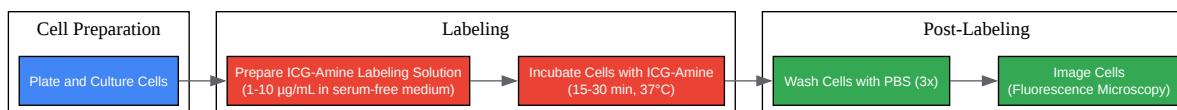
Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams, generated using the DOT language, illustrate the key workflows.



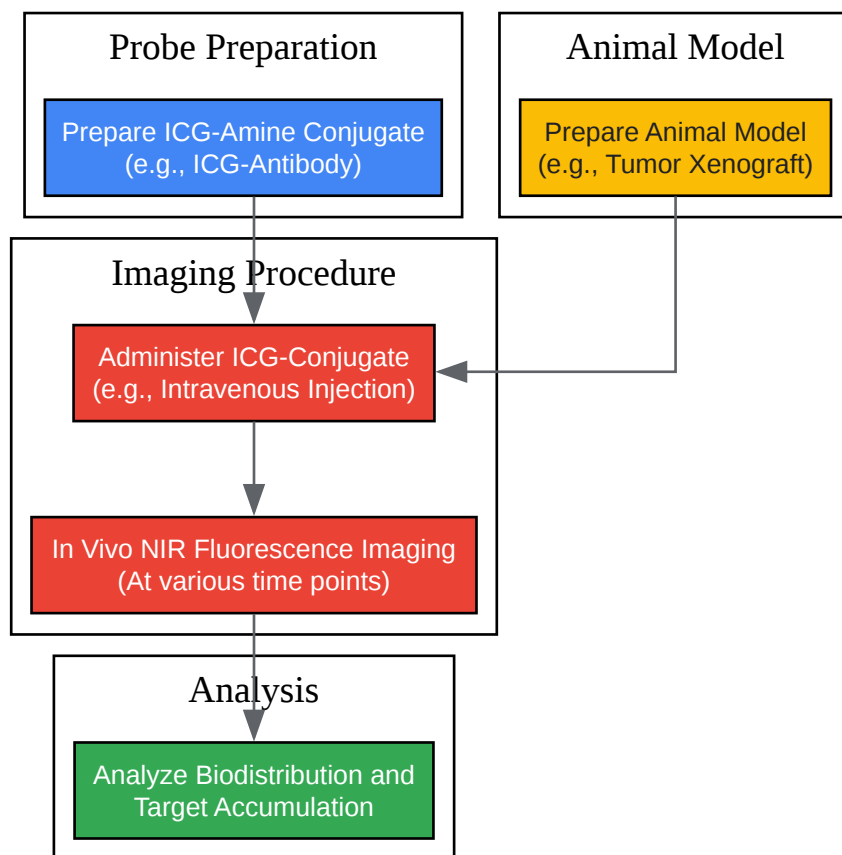
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Workflow for Protein Conjugation with **ICG-Amine**.



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Workflow for In Vitro Cell Labeling and Imaging.



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Workflow for In Vivo Imaging using **ICG-Amine** Conjugates.

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